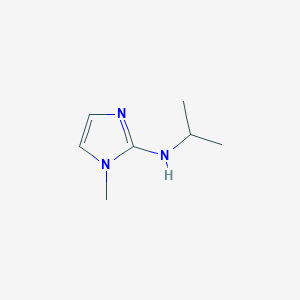

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine

Description

1-Methyl-N-(propan-2-yl)-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a methyl group at the 1-position of the imidazole ring and an isopropylamine substituent at the 2-position. This structure confers unique electronic and steric properties, distinguishing it from related compounds. Its synthesis likely involves alkylation of 2-aminoimidazole precursors, analogous to methods described for structurally similar molecules .

Properties

IUPAC Name |

1-methyl-N-propan-2-ylimidazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)9-7-8-4-5-10(7)3/h4-6H,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDZUOYFDBMNLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=CN1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of imidazole with isopropylamine in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced imidazole derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazole ring, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Reduced imidazole derivatives

Substitution: Substituted imidazole derivatives

Scientific Research Applications

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For example, it has been identified as a potent inhibitor of glycine transporter 1, which plays a role in neurotransmission .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine with structurally related imidazole and benzimidazole derivatives, focusing on substituents, synthesis, and biological activity.

Key Observations:

The target compound’s imidazole core lacks the fused benzene ring of benzimidazoles, likely reducing planarity and altering solubility profiles.

Substituent Effects :

- Electron-Withdrawing Groups : Compounds like 4-(4-pentyloxyphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine () feature trifluoromethyl and aryloxy groups, which increase lipophilicity and metabolic stability. These groups are absent in the target compound, suggesting differences in bioavailability and target engagement .

- Steric Hindrance : The isopropyl group in the target compound may impose moderate steric hindrance, whereas bulkier substituents (e.g., naphthylmethyl in ’s compound 21) could hinder molecular interactions .

Synthetic Routes: The target compound’s synthesis is inferred to follow alkylation strategies similar to those in and , where 2-aminoimidazole reacts with alkyl halides under basic conditions. Yields for such reactions range from 55–73%, depending on substituent complexity . Benzimidazole derivatives (e.g., ) are synthesized via condensation of o-phenylenediamine with amino acids or ketones, a route distinct from imidazole alkylation .

Biological Activity :

- Imidazol-2-amine derivatives with trifluoromethyl and aryl groups () demonstrate potent anti-biofilm activity against Mycobacterium smegmatis, with synergistic effects when combined with antibiotics . The target compound’s simpler structure may lack such activity, though empirical data are needed.

- Benzimidazole derivatives (e.g., 10b in ) are intermediates in drug discovery but lack explicit bioactivity data in the evidence .

Table 2: Physicochemical Properties*

*Estimates based on structural analogs.

Biological Activity

1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine, a derivative of imidazole, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits unique structural properties that influence its interaction with biological targets, making it a candidate for further research in pharmacology and therapeutic applications.

This compound is synthesized through the alkylation of imidazole derivatives, typically involving isopropylamine and methylating agents like methyl iodide under reflux conditions in solvents such as ethanol or methanol. The compound's structure includes both a methyl and an isopropyl group, which significantly affects its steric and electronic properties, potentially enhancing its biological activity compared to simpler imidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been identified as a potent inhibitor of glycine transporter 1 (GlyT1), which plays a crucial role in neurotransmission. By binding to the active site of these enzymes, the compound can modulate various biochemical pathways, suggesting its potential therapeutic applications in treating neurological disorders.

Biological Activity Characterization

Research has demonstrated that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies indicate that derivatives of imidazole compounds, including this compound, show significant antimicrobial properties against various pathogens. For example, compounds with similar structures have been tested against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This suggests that this compound could also possess similar antimicrobial efficacy.

Cytotoxicity and Anticancer Activity

In vitro studies have explored the cytotoxic effects of imidazole derivatives on cancer cell lines. While specific data on this compound is limited, related compounds have shown varying degrees of cytotoxicity against A549 lung cancer cells . The presence of functional groups in imidazoles can significantly influence their anticancer activity, indicating potential pathways for further investigation into the efficacy of this compound.

Case Studies

A notable study examined the synthesis and biological characterization of novel imidazole derivatives, highlighting the importance of structural modifications in enhancing biological activity. The findings suggested that specific substitutions could lead to improved potency against microbial strains and cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-methyl-1H-imidazole | Lacks isopropyl group | Lower enzyme inhibition |

| 2-methyl-1H-imidazole | Methyl at the 2-position | Moderate activity |

| 1-ethyl-1H-imidazole | Ethyl instead of methyl | Varies based on structure |

The inclusion of both methyl and isopropyl groups in this compound enhances its steric hindrance and electronic properties compared to these simpler analogs, potentially leading to distinct biological activities.

Q & A

Q. What are the standard synthetic routes and purification methods for 1-methyl-N-(propan-2-yl)-1H-imidazol-2-amine?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like tert-butyl carbamates are prepared by reacting amines with activated carbonyl derivatives in dry solvents (e.g., THF) under reflux, followed by deprotection with trifluoroacetic acid (TFA) to yield the final imidazole derivative . Purification often involves silica gel column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization. Yield optimization may require adjusting stoichiometry, reaction time, or temperature .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Assignments of aromatic protons (δ 7.0–8.0 ppm) and aliphatic groups (e.g., methyl groups at δ 1.0–1.5 ppm) confirm substitution patterns and purity .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) validate molecular weight .

- IR Spectroscopy : Stretching vibrations for C=N (1590–1605 cm⁻¹) and N-H (3100–3400 cm⁻¹) confirm imidazole core functionality .

Q. How is the compound’s solubility and stability assessed for biological assays?

Solubility is tested in DMSO, water, and ethanol via gravimetric analysis. Stability under physiological conditions (e.g., PBS at 37°C) is monitored using HPLC over 24–72 hours. Degradation products are identified via LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict nucleophilic/electrophilic sites. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . This aids in rationalizing regioselectivity in further functionalization .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., cytotoxicity in MDA-MB-231 vs. proliferative effects in normal spleen cells ) require:

- Dose-response curves (EC50 comparisons).

- Mechanistic studies (e.g., apoptosis assays, ROS detection).

- Pharmacokinetic profiling (e.g., cellular uptake efficiency).

- Control experiments with structural analogs to isolate substituent effects .

Q. How does X-ray crystallography inform supramolecular interactions?

Single-crystal studies reveal dihedral angles (e.g., 66.35° between imidazole and quinazoline planes ) and intermolecular forces (e.g., NH∙∙∙N hydrogen bonds with R²₂(16) motifs ). These insights guide co-crystal engineering for enhanced solubility or stability .

Q. What methodologies identify anti-biofilm mechanisms?

- Biofilm Disruption Assays : Quantify biomass reduction via crystal violet staining after treatment.

- Synergy Testing : Combine with antibiotics (e.g., rifampicin) to calculate fractional inhibitory concentration indices (FICI).

- Transcriptomics : RNA-seq identifies downregulated biofilm-related genes (e.g., espA in mycobacteria) .

Q. How are structure-activity relationships (SAR) systematically explored?

- Substituent Variation : Introduce electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to the imidazole core.

- Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors.

- 3D-QSAR Models : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.